molecular formula C6H10S2 B14651029 2-Ethylidene-1,3-dithiane CAS No. 51102-62-6

2-Ethylidene-1,3-dithiane

Cat. No.: B14651029
CAS No.: 51102-62-6
M. Wt: 146.3 g/mol
InChI Key: WNNFMNLZTIEHOD-UHFFFAOYSA-N
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Description

2-Ethylidene-1,3-dithiane (CAS 51102-62-6) is a chemical compound with the molecular formula C6H10S2 and a molecular weight of 146.27 g/mol . As a derivative of 1,3-dithiane, this compound is of significant interest in organic synthesis. The 1,3-dithiane functional group is renowned for its ability to act as a masked carbonyl or as an acyl anion equivalent, enabling the formation of new carbon-carbon bonds . This makes this compound a valuable building block for the construction of more complex molecular architectures, including natural products and pharmaceuticals. The compound is typically used by researchers in advanced synthetic methodologies, such as nucleophilic addition reactions and as an intermediate in multi-step synthesis. Handling should be conducted in a well-ventilated laboratory, and personal protective equipment, including gloves and safety glasses, is recommended. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

51102-62-6

Molecular Formula

C6H10S2

Molecular Weight

146.3 g/mol

IUPAC Name

2-ethylidene-1,3-dithiane

InChI

InChI=1S/C6H10S2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3

InChI Key

WNNFMNLZTIEHOD-UHFFFAOYSA-N

Canonical SMILES

CC=C1SCCCS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylidene-1,3-dithiane can be synthesized from carbonyl compounds, such as aldehydes or ketones, by reacting them with 1,3-propanedithiol in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the dithiane product through a thioacetalization process.

Industrial Production Methods: The process may involve purification steps such as distillation or recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylidene-1,3-dithiane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethylidene-1,3-dithiane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylidene-1,3-dithiane primarily involves its role as a nucleophilic reagent in organic synthesis. The sulfur atoms in the dithiane ring stabilize negative charges, allowing the compound to act as an acyl anion equivalent. This enables the formation of carbon-carbon bonds through nucleophilic addition to electrophiles .

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
2-Ethylidene-1,3-dithiane C₅H₈S₂ Not provided 132.24 Ethylidene group at C2; chair conformation
2-Methyl-1,3-dithiane C₅H₁₀S₂ 6007-26-7 134.25 Methyl group at C2; stable chair structure
2-Phenyl-1,3-dithiane C₉H₁₀S₂ 5425-44-5 182.31 Aromatic phenyl substituent at C2
2-Chloro-1,3-dithiane C₃H₅ClS₂ Not provided 140.66 Chlorine atom at C2; reactive electrophile
2-(2-Methoxypropyl)-1,3-dithiane C₇H₁₄OS₂ 108325-65-1 190.32 Methoxypropyl side chain at C2

Reactivity and Functionalization

  • Nucleophilic Substitution :
    • 2-Chloro-1,3-dithiane undergoes substitution with carbon nucleophiles (e.g., alkynes) to yield functionalized dithianes, avoiding toxic thiol precursors .
    • 2-Lithio derivatives (e.g., 2-lithio-1,3-dithiane) act as acyl anion equivalents, enabling C–C bond formation with electrophiles like carbonyl compounds .
  • Oxidation :
    • Oxidation of 1,3-dithianes with agents like NaIO₄ or MCPBA yields sulfoxides or sulfones. For example, 2-phenyl-1,3-dithiane forms trans-dioxides with distinct dipole interactions .
    • This compound 1,3-dioxide exhibits a stabilized chair structure with sulfoxide groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethylidene-1,3-dithiane, and how is its purity optimized?

  • Methodological Answer : The synthesis typically involves alkylidenation of 1,3-dithiane derivatives. For example, 2-lithio-2-trimethylsilyl-1,3-dithiane intermediates react with aldehydes or ketones under controlled conditions (e.g., −78°C) to form alkylidene derivatives . Purification often employs vacuum distillation or column chromatography to isolate the product from byproducts like dimers or unreacted starting materials. Key considerations include avoiding moisture and oxygen to prevent decomposition of lithio intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming regiochemistry and stereochemistry. For instance, 1H^{1}\text{H} and 13C^{13}\text{C} NMR can distinguish axial vs. equatorial substituents in dithiane rings by analyzing coupling constants and chemical shifts . Infrared (IR) spectroscopy identifies functional groups like formyl or hydroxyl moieties in intermediates . X-ray crystallography resolves absolute configurations, as demonstrated in studies of analogous 2-phenyl-1,3-dithiane oxides .

Advanced Research Questions

Q. How is this compound employed in the stereoselective synthesis of pseudoguaianolides?

  • Methodological Answer : The lithium anion of this compound (generated via deprotonation with LDA or n-BuLi) acts as a nucleophile in Michael additions. For example, reacting with 2-methylcyclopentenone yields diastereomeric adducts, which are further allylated and subjected to ozonolysis to form tricarbonyl intermediates. Subsequent base-mediated aldol cyclization and dehydration yield enones with defined stereochemistry at C1, C5, and C10. Eschenmoser-Claisen rearrangement and catalytic hydrogenation finalize the pseudoguaianolide skeleton .

Q. What strategies mitigate challenges in handling reactive intermediates derived from this compound?

  • Methodological Answer : Lithio anions (e.g., 2-lithio-1,3-dithiane) are sensitive to temperature and electrophiles. To prevent dimerization or aldol side reactions, reactions are conducted at low temperatures (−10°C to −78°C) with slow addition of electrophiles like dimethylformamide. Quenching with saturated NH4_4Cl or using stabilizing ligands (e.g., TMEDA) improves yields . For ozonolysis steps, in situ trapping of ozonides with dimethyl sulfide avoids over-oxidation .

Q. How do computational studies resolve conformational ambiguities in this compound derivatives?

  • Methodological Answer : Ab-initio calculations (e.g., HF/6-31Gor B3LYP/6-31G ) identify chair conformations as the most stable for 1,3-dithiane rings. Hyperconjugative interactions (e.g., σCS_{C-S} → σ*CH_{C-H}) explain anomalous NMR chemical shifts at C2 and C5. These studies guide experimental design by predicting diastereoselectivity in alkylation or hydrogenation steps .

Q. How should researchers address discrepancies in diastereomer ratios during alkylation of this compound?

  • Methodological Answer : Discrepancies often arise from competing steric and electronic effects. For example, alkylation of 2-methyl-1,3-dithiane with aldehydes yields near-equal diastereomers (93 and 94). Optimizing reaction conditions—such as using bulky silyl protecting groups or chiral auxiliaries—can enhance selectivity. Chromatographic separation or recrystallization may be required to isolate the desired isomer .

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